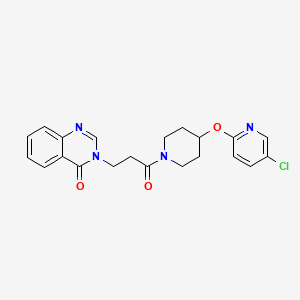
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a versatile chemical compound widely used in scientific research due to its diverse applications, including drug discovery and material synthesis. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-(4-fluorophenyl)-N-[3-(1H-imidazol-2-yl)propyl]quinoxaline-6-carboxamide with cesium carbonate and di-tert-butyldicarbonate in anhydrous 1,4-dioxane under a nitrogen atmosphere . The reaction is stirred at room temperature for 18 hours to yield the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
科学的研究の応用
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and therapeutic effects.
Medicine: Explored as a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The exact mechanism of action for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.
類似化合物との比較
Similar Compounds
- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide
- N-(1-(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGLHISMQTUQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)
![N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2394487.png)
![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)
![N-(2,3-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2394491.png)

![3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2394494.png)
![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)



![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
